Purine, 2-amino-6-(p-nitrobenzylthio)-

Description

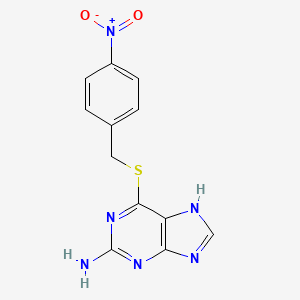

Purine, 2-amino-6-(p-nitrobenzylthio)- (CAS: 74004-62-9), is a synthetic purine derivative characterized by a p-nitrobenzylthio (-S-CH₂C₆H₄NO₂) substituent at the 6-position of the purine ring. This modification introduces a nitro group on the benzyl moiety, enhancing its electronic and steric properties compared to simpler thioalkylpurines .

Properties

CAS No. |

5069-64-7 |

|---|---|

Molecular Formula |

C12H10N6O2S |

Molecular Weight |

302.31 g/mol |

IUPAC Name |

6-[(4-nitrophenyl)methylsulfanyl]-7H-purin-2-amine |

InChI |

InChI=1S/C12H10N6O2S/c13-12-16-10-9(14-6-15-10)11(17-12)21-5-7-1-3-8(4-2-7)18(19)20/h1-4,6H,5H2,(H3,13,14,15,16,17) |

InChI Key |

BUJCBTLJYNRGFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Purine, 2-amino-6-(p-nitrobenzylthio)- typically involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with p-nitrobenzylthiol. This reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group at the 2-position can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in the p-nitrobenzylthio moiety can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the p-nitrobenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the amino group.

Reduction: Amino derivatives resulting from the reduction of the nitro group.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Purine, 2-amino-6-(p-nitrobenzylthio)- is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry and drug development .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: The compound’s potential therapeutic applications include antiviral, anticancer, and antimicrobial activities. Its ability to inhibit specific enzymes and interfere with biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, Purine, 2-amino-6-(p-nitrobenzylthio)- can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of Purine, 2-amino-6-(p-nitrobenzylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

| Compound Name | Substituent at 6-Position | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 2-Amino-6-(p-nitrobenzylthio)purine | -S-CH₂C₆H₄NO₂ (p-nitrobenzylthio) | C₁₂H₁₀N₆O₂S | 302.31 g/mol | Nitro group enhances electrophilicity |

| 2-Amino-6-(2-thienyl)purine (s) | -C₄H₃S (2-thienyl) | C₉H₇N₅S | 225.25 g/mol | Thiophene ring improves π-stacking |

| 6-Benzylthiopurine | -S-CH₂C₆H₅ (benzylthio) | C₁₂H₁₀N₄S | 242.30 g/mol | Lacks nitro group; lower polarity |

| 2-Amino-6-(methylthio)purine | -S-CH₃ (methylthio) | C₆H₇N₅S | 181.22 g/mol | Minimal steric bulk; higher solubility |

Key Insights :

- 2-Amino-6-(2-thienyl)purine (s) pairs specifically with pyridin-2-one (y) in unnatural base pairs, leveraging thiophene’s π-stacking for genetic code expansion .

Physical Properties

- Solubility: The nitro group in the target compound reduces aqueous solubility compared to methylthio derivatives, necessitating DMSO/ethanol co-solvents .

- Melting Points: 2-Amino-6-(methylthio)purine: 239.5°C .

Research Findings

- Genetic Code Expansion: 2-Amino-6-(2-thienyl)purine (s) exhibits 90% pairing efficiency with pyridin-2-one (y) in E. coli transcription systems .

- MGMT Inactivation : Nitrobenzylthiopurines show promise in docking studies for enzyme inhibition but require solubility optimization .

- Toxicity : Benzylthio derivatives are avoided in vivo due to reproductive toxicity, highlighting the need for safer nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.